

Technical Guide: Physical Properties of 2-Chloro-6-iodoaniline

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Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141

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Introduction

2-Chloro-6-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its specific substitution pattern, featuring a chlorine atom and an iodine atom ortho to the amino group, imparts distinct reactivity, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.^[1] A thorough understanding of its physical properties is essential for its effective handling, storage, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical and spectroscopic properties of **2-Chloro-6-iodoaniline**, details the experimental protocols for their determination, and presents a visual representation of its synthesis workflow.

Chemical and Physical Properties

The fundamental physical and chemical identifiers for **2-Chloro-6-iodoaniline** are summarized in the tables below.

Table 1: General Properties

Property	Value	Source(s)
IUPAC Name	2-chloro-6-iodoaniline	[2]
CAS Number	84483-28-3	[1]
Molecular Formula	C ₆ H ₅ ClIN	[1][2]
Molecular Weight	253.47 g/mol	[1][2]
Appearance	Yellow solid	[3]

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	66-68 °C	[1][3]
Boiling Point	Not available	
Density	Not available	
Solubility	Expected to be soluble in common organic solvents like ethyl acetate and petroleum ether; sparingly soluble in water.	[3][4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2-Chloro-6-iodoaniline**.

Table 3: NMR Spectroscopic Data (CDCl₃)

Nucleus	Chemical Shift (δ) / ppm	Multiplicity & Coupling Constant (J) / Hz
^1H NMR (400 MHz)	7.54	dd, $J_1 = 8.0$ Hz, $J_2 = 1.6$ Hz (1H)
7.23	dd, $J_1 = 8.0$ Hz, $J_2 = 1.6$ Hz (1H)	
6.41	t, $J = 8.4$ Hz (1H)	
4.53	s (2H, -NH ₂)	
^{13}C NMR (100 MHz)	143.5	
137.6		
129.7		
120.0		
118.0		
83.6		
Source:[3]		

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physical properties of a compound.

Melting Point Determination

The melting point of **2-Chloro-6-iodoaniline** was determined using a micro melting point apparatus.[3]

General Protocol:

- A small amount of the purified solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate.
- The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

NMR Spectroscopy

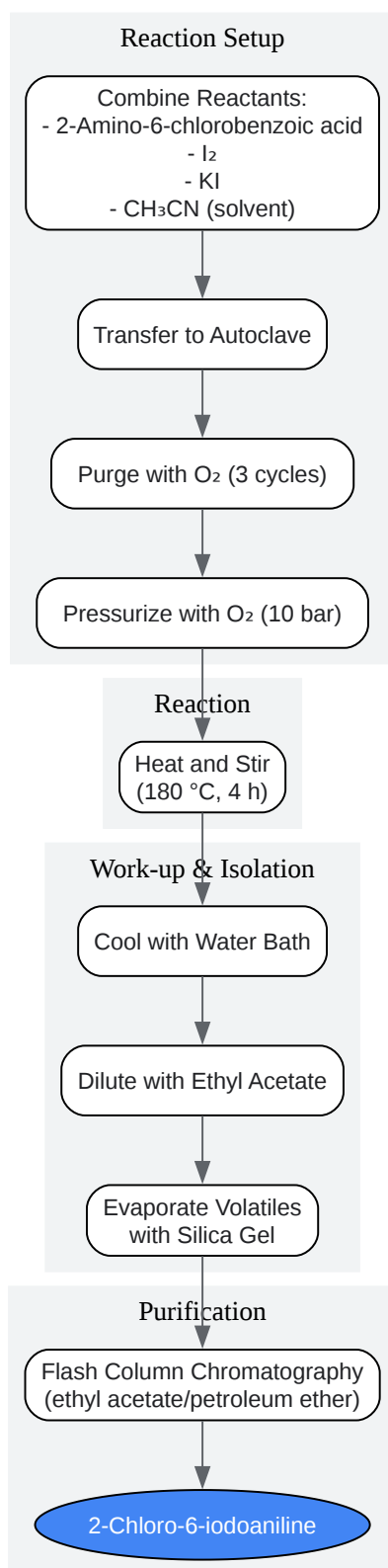
^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[3]

General Protocol:

- **Sample Preparation:** Approximately 5-10 mg of **2-Chloro-6-iodoaniline** is dissolved in about 0.7 mL of CDCl_3 . The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate spectral width, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent signal.

Synthesis Workflow

2-Chloro-6-iodoaniline can be synthesized via a transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[3] The general workflow for this synthesis and subsequent purification is outlined below.



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Caption: Experimental workflow for the synthesis of **2-Chloro-6-iodoaniline**.

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